Home > Products > Screening Compounds P27822 > Pegaptanib sodium
Pegaptanib sodium - 222716-86-1

Pegaptanib sodium

Catalog Number: EVT-1536436
CAS Number: 222716-86-1
Molecular Formula: C22H44N3O10P
Molecular Weight: 541.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pegaptanib is a polynucleotide aptamer. Pegatinib aids neovascular age-related macular degeneration by binding to VEGF which in order reduces angiogenesis and vessel permeability. Pegaptanib was granted FDA approval on 17 September 2004.
Pegaptanib is a 28-mer RNA aptamer covalently linked to two branched 20-kD polyethylene glycol (PEG) chains, with anti-angiogenic activity. Pegaptanib binds and blocks the activity of the extracellular vascular endothelial growth factor, specifically the 165-amino acid isoform (VEGF165). This prevents VEGF165 from binding to VEGF receptors, thereby blocking angiogenesis as well as preventing VEGF165-induced increases in vessel permeability. VEGF165 is preferentially involved in pathological ocular neovascularisation.
Overview

Pegaptanib sodium is a synthetic oligonucleotide drug specifically designed as an antagonist of vascular endothelial growth factor. It is primarily used in the treatment of neovascular age-related macular degeneration, a leading cause of vision loss in older adults. Marketed under the brand name Macugen, pegaptanib sodium functions by inhibiting the activity of vascular endothelial growth factor, thereby reducing abnormal blood vessel growth and leakage in the retina.

Source and Classification

Pegaptanib sodium is classified as an anti-vascular endothelial growth factor agent and is categorized under the broader class of aptamers, which are short, single-stranded nucleic acids that can bind to specific targets. It is derived from a selection process involving combinatorial chemistry and molecular biology techniques, which allows for the creation of molecules that can specifically target proteins involved in pathological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of pegaptanib sodium involves several steps:

  1. Oligonucleotide Synthesis: The drug is synthesized using solid-phase synthesis techniques, where nucleotide building blocks are sequentially added to form the desired sequence.
  2. Chemical Modifications: Pegaptanib sodium contains modifications such as pegylation (addition of polyethylene glycol) to enhance its stability and bioavailability.
  3. Purification: The final product undergoes purification processes including high-performance liquid chromatography to ensure high purity levels suitable for clinical use.

The synthesis process must be carefully controlled to maintain the integrity of the active pharmaceutical ingredient, ensuring that it remains effective against its target while minimizing potential degradation products .

Molecular Structure Analysis

Structure and Data

Pegaptanib sodium has a unique molecular structure characterized by its oligonucleotide backbone. The key features include:

  • Molecular Formula: C_22H_30N_4O_10P
  • Molecular Weight: Approximately 5000 Da
  • Structure: The drug consists of a modified RNA sequence that allows it to bind specifically to vascular endothelial growth factor.

The structural modifications include phosphorothioate linkages, which contribute to its resistance to nucleolytic degradation, enhancing its therapeutic lifespan within the body .

Chemical Reactions Analysis

Reactions and Technical Details

Pegaptanib sodium primarily acts through specific binding interactions with vascular endothelial growth factor. The mechanism involves:

  1. Binding Affinity: Pegaptanib binds with high affinity to the extracellular domain of vascular endothelial growth factor, preventing it from interacting with its receptors on endothelial cells.
  2. Inhibition of Angiogenesis: By blocking vascular endothelial growth factor signaling, pegaptanib inhibits angiogenesis—the formation of new blood vessels—which is crucial in conditions like age-related macular degeneration.

These interactions are critical for its efficacy in treating ocular disorders characterized by excessive neovascularization .

Mechanism of Action

Process and Data

The mechanism of action for pegaptanib sodium involves several key steps:

  1. Intravitreal Administration: Pegaptanib is administered directly into the vitreous humor of the eye, allowing for localized action with minimal systemic exposure.
  2. Targeting Vascular Endothelial Growth Factor: Upon administration, pegaptanib binds to vascular endothelial growth factor, inhibiting its ability to activate its receptors on endothelial cells.
  3. Reduction of Vascular Permeability: This inhibition leads to decreased vascular permeability and reduced formation of new blood vessels associated with conditions like neovascular age-related macular degeneration.

Studies have shown that pegaptanib maintains effective vitreous concentrations over a six-week dosing interval, providing sustained therapeutic effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Pegaptanib sodium is typically presented as a sterile solution for injection.
  • Solubility: It is soluble in aqueous solutions at physiological pH.
  • Stability: The drug exhibits stability under recommended storage conditions but can degrade when exposed to extreme temperatures or light.

Pharmacokinetic studies indicate that pegaptanib has a half-life that allows for effective dosing every six weeks while maintaining therapeutic levels in the eye .

Applications

Scientific Uses

Pegaptanib sodium is primarily used in ophthalmology for:

  • Treatment of Neovascular Age-Related Macular Degeneration: It effectively reduces vision loss associated with this condition by targeting abnormal blood vessel growth in the retina.
  • Management of Other Ocular Disorders: Research indicates potential applications in treating diabetic macular edema and retinal vein occlusion.

Clinical trials have demonstrated that pegaptanib is well-tolerated among patients with minimal systemic side effects, reinforcing its role as a significant therapeutic option in ocular medicine .

Introduction to Pegaptanib Sodium

Historical Context of Anti-VEGF Therapeutics in Ophthalmology

Age-related macular degeneration (AMD), particularly its neovascular (wet) form, represents a leading cause of irreversible blindness in the elderly population worldwide. Prior to the advent of vascular endothelial growth factor (VEGF) inhibitors, treatment modalities were severely limited in efficacy and applicability. Laser photocoagulation, the first evidence-based treatment, could only be applied to well-defined, classic, extrafoveal choroidal neovascularization (CNV) membranes, with treatment complicated by immediate vision reduction in subfoveal cases and high recurrence rates (~50%) [1]. Photodynamic therapy (PDT) with verteporfin offered a subsequent advancement, approved for predominantly classic subfoveal CNV, but remained a destructive procedure primarily aimed at halting disease progression rather than improving vision [1] [6].

The transformative shift began with the identification of VEGF-A as a "master regulator" of pathological angiogenesis and vascular permeability in ocular diseases [3] [6]. Elevated VEGF levels were consistently detected in the vitreous of patients with neovascular AMD and diabetic retinopathy, while preclinical models demonstrated VEGF's necessity and sufficiency for CNV development [3] [9]. This foundational research validated VEGF inhibition as a therapeutic strategy, setting the stage for pegaptanib sodium's emergence as the first clinically validated anti-VEGF agent for ophthalmic use [3] [6].

Table 1: Evolution of Anti-VEGF Therapies in Ophthalmology

Therapeutic EraKey ModalitiesPrimary Limitations
Pre-Anti-VEGFLaser Photocoagulation, Photodynamic Therapy (PDT)Destructive procedures; limited to specific lesion subtypes; halted progression but rarely improved vision; high recurrence rates
First-Generation Anti-VEGFPegaptanib Sodium (VEGF165 inhibitor)Targeted a single VEGF isoform; required frequent intravitreal injections (every 6 weeks); modest visual acuity stabilization
Pan-Anti-VEGFRanibizumab, Bevacizumab (all VEGF-A isoforms)Broader efficacy but potential safety concerns with systemic VEGF inhibition; higher treatment frequency initially

Pegaptanib Sodium as the First RNA Aptamer Drug

Pegaptanib sodium (Macugen™) represents a landmark achievement in both ophthalmology and pharmaceutical chemistry as the first approved aptamer therapeutic for human use and the first anti-angiogenic drug approved for ocular disease [3] [7] [10]. Its development stemmed from the application of SELEX (Systematic Evolution of Ligands by Exponential Enrichment) technology in the 1990s. This process screened vast libraries (~1015 sequences) of random RNA oligonucleotides against VEGF165, iteratively enriching high-affinity binders [2] [10]. The resulting 28-nucleotide RNA molecule underwent extensive chemical engineering to overcome the inherent limitations of natural oligonucleotides:

  • Nuclease Resistance: Incorporation of 2'-fluoro modifications on all pyrimidine nucleotides (cytosine, uracil) and 2'-O-methyl groups on most purine nucleotides (adenine, guanine). These substitutions alter ribose conformation, sterically hindering nuclease access while maintaining binding affinity [2] [10].
  • Plasma Stability: The modified backbone conferred stability in human plasma exceeding 18 hours, crucial for sustained activity [3] [9].
  • Prolonged Vitreous Residence: Conjugation of a 40 kDa polyethylene glycol (PEG) moiety to the 5' terminus significantly reduced renal clearance and increased molecular size, extending intravitreal half-life to approximately 10 days in primates [3] [8] [10].
  • Terminal Protection: An inverted deoxythymidine cap linked via a 3'-3' bond at the 3' terminus provided resistance against exonuclease degradation [10].

The final engineered aptamer demonstrated high-affinity binding (KD = 200 pM) and potent inhibition of VEGF165-induced cellular responses, including endothelial cell proliferation and vascular permeability, without affecting VEGF121 [3] [9]. Its approval by the FDA in December 2004 marked the arrival of a novel drug class – "chemical antibodies" – offering advantages over protein biologics, including reduced immunogenicity, simpler chemical synthesis, lower batch-to-batch variability, and superior stability [2] [7].

Table 2: Key Chemical and Pharmacological Features of Pegaptanib Sodium

PropertyDetailFunctional Significance
Molecular TypePegylated, Modified RNA AptamerFirst-in-class oligonucleotide therapeutic
Nucleotide Length28 nucleotidesSufficient for complex target binding
Core Modifications2'-F-Pyrimidines, 2'-O-Methyl-PurinesNuclease resistance; enhanced binding affinity
5' Conjugate40 kDa Polyethylene Glycol (PEG)Reduced renal clearance; prolonged vitreous half-life (~10 days)
3' CapInverted deoxythymidine (3'-3' linkage)Exonuclease resistance
Target SpecificityVEGF165 isoform (KD = 200 pM)Selective blockade of pathological angiogenesis
Stability in Plasma>18 hoursAllows sustained biological activity

Rationale for Targeting VEGF165 in Ocular Pathologies

The selection of VEGF165 as pegaptanib's molecular target was underpinned by robust biochemical and pathophysiological evidence. VEGF-A undergoes alternative splicing, generating multiple isoforms (e.g., VEGF121, VEGF145, VEGF165, VEGF189, VEGF206), with VEGF165 identified as the predominant and most pathologically significant isoform in the human eye [1] [3] [5]. Several factors established its critical role:

  • Disease Association: VEGF165 constitutes the most abundant VEGF isoform in ocular tissues affected by neovascularization. Its levels are markedly elevated in the retinal pigment epithelium (RPE) and choroidal blood vessels of AMD maculae and in the vitreous of patients with diabetic macular edema (DME) and retinal vein occlusion (RVO) [1] [3] [9].
  • Pathogenic Potency: VEGF165 possesses a heparin-binding domain absent in VEGF121. This domain facilitates its interaction with extracellular matrix components and co-receptors (e.g., neuropilin-1), enhancing its ability to promote endothelial cell survival, proliferation, migration, and vascular permeability – all central processes in CNV formation and macular edema [1] [5] [6]. Adenoviral transfection of the VEGF165 gene into rat RPE directly induced CNV, confirming its sufficiency for pathological neovascularization [1] [9].
  • Functional Distinction from VEGF121: Preclinical studies revealed a crucial therapeutic rationale for selective inhibition. While VEGF165 drives pathological angiogenesis and vascular leakage, VEGF121 appears more critical for physiological vascular maintenance and potentially for retinal neuroprotection during ischemic stress [3] [9]. Rodent studies demonstrated that pegaptanib effectively inhibited VEGF164 (the rodent homolog of VEGF165)-mediated pathological neovascularization and diabetes-induced blood-retinal barrier (BRB) breakdown, without impairing physiological vascularization or interfering with VEGF120 (homolog of VEGF121)-mediated protection of retinal neurons from ischemia-induced apoptosis [3] [9].
  • Theoretical Safety Advantage: The preservation of VEGF121 activity offered a potential safety advantage over pan-VEGF inhibitors (e.g., ranibizumab, bevacizumab), particularly concerning systemic risks. VEGF is essential for cardiovascular homeostasis, and its systemic inhibition carries a potential, albeit small, risk of thromboembolic events – a consideration especially relevant for the elderly AMD population with inherent cardiovascular risk [1] [6]. Selective VEGF165 blockade aimed to mitigate this theoretical risk while effectively treating ocular pathology [1].

This targeted approach was validated in the landmark V.I.S.I.O.N. trials, which demonstrated pegaptanib's efficacy across all angiographic subtypes of neovascular AMD, stabilizing vision in 70% of patients (vs. 55% sham) at the optimal 0.3 mg dose over one year [3] [4] [8]. Early evidence also suggested benefits in DME, with a phase II trial showing significantly better visual acuity gains (+4.7 letters vs. -0.4 letters) and reduced central retinal thickness with pegaptanib compared to sham [3] [9]. Furthermore, pegaptanib induced regression of retinal neovascularization in patients with proliferative diabetic retinopathy (PDR) [3] [9], reinforcing VEGF165's central role across diverse ocular vascular diseases.

Properties

CAS Number

222716-86-1

Product Name

Pegaptanib sodium

IUPAC Name

7-[2,6-bis(2-methoxyethoxycarbonylamino)hexanoylamino]heptoxy-methylphosphinic acid

Molecular Formula

C22H44N3O10P

Molecular Weight

541.6 g/mol

InChI

InChI=1S/C22H44N3O10P/c1-31-15-17-33-21(27)24-13-9-7-11-19(25-22(28)34-18-16-32-2)20(26)23-12-8-5-4-6-10-14-35-36(3,29)30/h19H,4-18H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)

InChI Key

WLCZTRVUXYALDD-UHFFFAOYSA-N

SMILES

COCCOC(=O)NCCCCC(C(=NCCCCCOP(=O)(C)O)[O-])NC(=O)OCCOC.[Na+]

Canonical SMILES

COCCOC(=O)NCCCCC(C(=O)NCCCCCCCOP(=O)(C)O)NC(=O)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.